molecular formula C4H12ClNO2 B1434561 Bis(2-hydroxyethyl)-1,1,2,2-D4-amine CAS No. 352431-07-3

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine

Cat. No. B1434561
M. Wt: 145.62 g/mol
InChI Key: VJLOFJZWUDZJBX-HAFGEVJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-hydroxyethyl) terephthalate is an organic compound and the ester of ethylene glycol and terephthalic acid . It belongs to the class of monomers known as diols or glycols and is widely used to synthesize unsaturated polyester resins, polyethylene terephthalate (PET), and new biocompatible polymer systems .


Synthesis Analysis

The depolymerization process of PET by glycolysis into Bis(2-hydroxyethyl) terephthalate (BHET) monomer has been optimized in terms of reaction temperature and time, by carrying out the process under pressure to be faster for reducing the energy required .


Molecular Structure Analysis

The crystal structure of the nitrate salt of N, N ′-bis (2-hydroxyethyl)-ethane-1,2-diamine (BHEEN), and its complex with Zn (II) and Cd (II) are reported .


Chemical Reactions Analysis

Chemical recycling of PET was carried out by aminolysis using ethanolamine and converted into bis (2-hydroxyethyl) terephthalamide (BHETA) . Also, the transesterification of bis 2-hydroxyethyl terephthalate (BHET) into bis 4-hydroxybutyl terephthalate (BHBT) using 1, 4-butanediol (BDO) as a solvent in a typical batch reactor at various temperatures has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bis(2-hydroxyethyl) terephthalate include a molecular weight of 254.24, and it appears as a solid form .

Scientific Research Applications

Applications in Chemical Synthesis

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine has been utilized in the synthesis of deuterium-labeled analogs of cyclophosphamide and its metabolites. These analogs are potential standards for quantitative analysis in human body fluids, leveraging stable isotope dilution-mass spectrometry. This application is crucial for accurate drug and metabolite quantification in pharmacokinetic studies (Griggs & Jarman, 1975).

Role in Catalysis

The compound finds relevance in catalysis, as evidenced by its involvement in boronic acid-catalyzed dehydrative condensation between carboxylic acids and amines. This process is pivotal in the synthesis of α-dipeptides, showcasing the compound's utility in peptide chemistry and drug development (Wang, Lu & Ishihara, 2018).

Material Science Applications

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is instrumental in the development of advanced materials. It is involved in the synthesis of polyimides with remarkable solubility and thermal stability, making it significant in the production of high-performance polymers for industrial applications. The introduction of fluorinated and other functional groups into these polymers highlights the compound's versatility in modifying material properties (Hsiao, Yang & Chen, 2000).

Implications in Supramolecular Chemistry

The compound contributes to the field of supramolecular chemistry through its involvement in the formation of three-dimensional framework structures. It acts as a structural component in the assembly of complex molecular architectures, offering insights into hydrogen bonding and molecular recognition processes (Glidewell et al., 2000).

Safety And Hazards

While specific safety data for Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is not available, similar compounds like Bis(2-hydroxyethyl) terephthalate may cause irritation to skin and eyes .

Future Directions

The depolymerization process of PET by glycolysis into BHET monomer is optimized in terms of reaction temperature and time, by carrying out the process under pressure to be faster for reducing the energy required . This presents a promising approach to enhancing the properties of biodegradable plastics and promoting sustainable packaging solutions .

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(2-hydroxyethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H/i1D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLOFJZWUDZJBX-HAFGEVJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-hydroxyethyl)-1,1,2,2-D4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine
Reactant of Route 2
Reactant of Route 2
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine
Reactant of Route 3
Reactant of Route 3
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine
Reactant of Route 4
Reactant of Route 4
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine
Reactant of Route 5
Reactant of Route 5
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine
Reactant of Route 6
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.